molecular formula C15H16FNO2S B5435725 N-(3-fluoro-4-methylphenyl)-2,5-dimethylbenzenesulfonamide

N-(3-fluoro-4-methylphenyl)-2,5-dimethylbenzenesulfonamide

Cat. No. B5435725
M. Wt: 293.4 g/mol
InChI Key: IERSFPLUBNMLGD-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2,5-dimethylbenzenesulfonamide, also known as FMBS, is a sulfonamide compound that has been synthesized and researched for its potential applications in various scientific fields.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2,5-dimethylbenzenesulfonamide is not fully understood. However, it is believed to act by binding to the active site of certain enzymes, thereby inhibiting their activity. This inhibition can lead to various biochemical and physiological effects, depending on the specific enzyme targeted.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, it has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. This inhibition can lead to a decrease in the production of bicarbonate ions, which can affect various physiological processes, including respiration and digestion. This compound has also been shown to exhibit antibacterial activity against certain strains of bacteria, including Helicobacter pylori, which is associated with gastric ulcers.

Advantages and Limitations for Lab Experiments

N-(3-fluoro-4-methylphenyl)-2,5-dimethylbenzenesulfonamide has several advantages and limitations for lab experiments. One advantage is its high purity, which allows for accurate and reproducible results. Another advantage is its relatively low cost compared to other sulfonamide compounds. However, one limitation is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results.

Future Directions

There are several future directions for research on N-(3-fluoro-4-methylphenyl)-2,5-dimethylbenzenesulfonamide. One potential direction is to further investigate its anticancer properties and its potential use as a chemotherapeutic agent. Another direction is to explore its potential as a fluorescent probe for detecting metal ions in biological samples. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in various scientific fields.

Synthesis Methods

N-(3-fluoro-4-methylphenyl)-2,5-dimethylbenzenesulfonamide can be synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the reaction of 3-fluoro-4-methylbenzenesulfonyl chloride with 2,5-dimethyl aniline in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to yield this compound in high purity.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-2,5-dimethylbenzenesulfonamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit inhibitory activity against certain enzymes, including carbonic anhydrase and urease, which are involved in various physiological processes. This compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a potential anticancer agent.

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2S/c1-10-4-5-12(3)15(8-10)20(18,19)17-13-7-6-11(2)14(16)9-13/h4-9,17H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERSFPLUBNMLGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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